1-Bromo-4-(butylsulfinylmethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(butylsulfinylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-8-14(13)9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNSEDQFGZSOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682186 | |
| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-57-3 | |
| Record name | Benzene, 1-bromo-4-[(butylsulfinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-4-(butylsulfinylmethyl)benzene chemical properties and structure
An In-depth Technical Guide to 1-Bromo-4-(butylsulfinylmethyl)benzene
Introduction
This compound is a multifaceted organosulfur compound characterized by a para-substituted bromophenyl ring linked to a butylsulfinyl group via a methylene bridge. While this specific molecule is not extensively documented in mainstream chemical literature, its constituent functional groups—the aryl bromide and the chiral sulfoxide—are of significant interest in synthetic and medicinal chemistry. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.[1] The butylsulfinylmethyl moiety introduces chirality, polarity, and a site for further chemical modification, making the overall structure a valuable building block for creating complex molecular architectures.
This guide provides a comprehensive analysis of the predicted chemical properties, structure, and reactivity of this compound. By drawing insights from closely related analogues and fundamental chemical principles, we will outline a plausible synthetic pathway and discuss its potential applications for researchers, particularly those in drug development and materials science.
Chemical Structure and Core Properties
The structure of this compound incorporates a polar sulfoxide group and a nonpolar alkyl chain, suggesting amphiphilic character. The sulfur atom in the sulfoxide is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers.
Predicted Physicochemical Data
Direct experimental data for this compound is scarce. The following properties are calculated or estimated based on its structure and data from analogous compounds such as 1-bromo-4-butylbenzene and dimethyl sulfoxide (DMSO).[2][3]
| Property | Predicted Value / Information | Basis of Estimation / Source |
| Molecular Formula | C₁₁H₁₅BrOS | Calculation |
| Molecular Weight | 275.20 g/mol | Calculation |
| IUPAC Name | This compound | Nomenclature Rules |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar sulfoxides |
| Boiling Point | > 200 °C (estimated) | High polarity and molecular weight |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂); sparingly soluble in water | Presence of polar S=O and nonpolar aryl/alkyl groups[3][4][5][6][7] |
| Chirality | Yes, at the sulfur atom | Structural Analysis |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Sources
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- 2. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene
Introduction: Context and Significance
1-Bromo-4-(butylsulfinylmethyl)benzene is a sulfoxide-containing aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of the bromo-functional group allows for a variety of cross-coupling reactions, enabling the introduction of this moiety into more complex molecular architectures. The butylsulfinyl group, a chiral center at the sulfur atom, offers opportunities for asymmetric synthesis and the development of stereospecific ligands or bioactive molecules. Analogous compounds, such as 1-Bromo-4-(methylsulfinyl)benzene, are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles and offering robust experimental protocols for its preparation and characterization.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available materials. The primary disconnection in a retrosynthetic analysis occurs at the sulfur-oxygen bond, identifying the corresponding sulfide, 1-bromo-4-((butylthio)methyl)benzene, as the immediate precursor. A further disconnection at the benzylic carbon-sulfur bond points to 4-bromobenzyl halide and 1-butanethiol as the key starting materials.
This strategy is predicated on two well-established and high-yielding reaction classes:
-
Nucleophilic Substitution (SN2): Formation of the thioether (sulfide) intermediate via the reaction of a nucleophilic thiol with an electrophilic benzylic halide.
-
Selective Oxidation: Controlled oxidation of the electron-rich sulfide to the desired sulfoxide, critically avoiding over-oxidation to the corresponding sulfone.
The following diagram illustrates this overarching synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 1-Bromo-4-((butylthio)methyl)benzene (Sulfide Intermediate)
The formation of the sulfide intermediate is a classic example of a Williamson ether synthesis-type reaction, adapted for sulfur. The reaction proceeds via an SN2 mechanism where the thiolate, generated in situ from 1-butanethiol and a base, acts as a potent nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as sodium hydroxide or potassium carbonate is sufficient to deprotonate the thiol (pKa ~10.5) to form the more nucleophilic thiolate. The use of a stronger base is unnecessary and could promote side reactions.
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus maximizing its reactivity.
-
Reaction Temperature: The reaction is typically conducted at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting elimination or other side reactions. The benzylic halide is susceptible to elimination at higher temperatures.
Detailed Experimental Protocol:
Materials:
-
4-Bromobenzyl bromide
-
1-Butanethiol
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzyl bromide (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add 1-butanethiol (1.1 eq) to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-4-((butylthio)methyl)benzene.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Characterization of the Intermediate:
The structure of the synthesized sulfide should be confirmed by spectroscopic methods. Expected signals in the 1H NMR spectrum include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a singlet for the benzylic methylene protons, and doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
Part 2: Selective Oxidation to this compound
The oxidation of the sulfide to the sulfoxide is a critical step that requires careful control to prevent the formation of the sulfone byproduct. A variety of reagents and conditions have been developed for this selective transformation.[2][3][4] A common and effective method involves the use of hydrogen peroxide in a suitable solvent, sometimes with a catalyst.
Causality Behind Experimental Choices:
-
Oxidizing Agent: 30% aqueous hydrogen peroxide is a "green" and cost-effective oxidant.[4] The stoichiometry must be carefully controlled; typically, slightly more than one equivalent is used. An excess of the oxidant, especially at elevated temperatures, will lead to the formation of the sulfone.
-
Solvent System: Glacial acetic acid is an effective solvent for this reaction as it can activate the hydrogen peroxide and is a good solvent for the sulfide.[4] Alternatively, other solvents like ethanol can be used, often in the presence of a catalyst.[5]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial for selectivity. Higher temperatures significantly increase the rate of over-oxidation to the sulfone.
The following diagram outlines the workflow for this selective oxidation step.
Caption: Experimental workflow for the selective oxidation of the sulfide.
Detailed Experimental Protocol:
Materials:
-
1-Bromo-4-((butylthio)methyl)benzene
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Ethyl acetate
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-bromo-4-((butylthio)methyl)benzene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirring solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization of the Final Product:
The final product should be characterized thoroughly to confirm its identity and purity.
-
1H NMR: Expect a downfield shift of the benzylic protons compared to the sulfide precursor due to the electron-withdrawing nature of the sulfoxide group. The diastereotopic nature of these protons may lead to a more complex splitting pattern (an AB quartet).
-
13C NMR: The carbon of the benzylic methylene group will also show a downfield shift.
-
IR Spectroscopy: A strong absorption band in the region of 1030-1070 cm-1 is characteristic of the S=O stretch.
-
Mass Spectrometry: The mass spectrum should show the expected molecular ion peaks corresponding to the isotopic distribution of bromine.
Quantitative Data Summary
The following table provides expected yields and key reaction parameters for the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | S-Alkylation | 4-Bromobenzyl bromide, 1-Butanethiol, K2CO3 | Acetonitrile | Room Temp. | 12-16 | 85-95% |
| 2 | Oxidation | 1-Bromo-4-((butylthio)methyl)benzene, H2O2 | Acetic Acid | 0 °C to RT | 2-4 | 70-85% |
Safety and Handling
-
4-Bromobenzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.
-
1-Butanethiol: has a strong, unpleasant odor and should be handled with care in a fume hood.
-
Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Glacial Acetic Acid: is corrosive and should be handled with care.
Conclusion
The synthesis of this compound can be reliably achieved in a two-step process involving S-alkylation followed by selective oxidation. The protocols detailed in this guide are robust and based on well-established chemical principles. Careful control of reaction conditions, particularly during the oxidation step, is paramount to achieving high yields and purity of the desired product. The versatility of this compound as a synthetic intermediate warrants its accessibility to researchers in drug discovery and materials science.
References
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PubChem. (n.d.). 1-Bromo-4-phenylbutane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
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NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Retrieved from [Link]
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Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]
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Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]
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YouTube. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
Filo. (2023, July 19). The reaction of 4-bromobenzyl chloride with \mathrm{NaCN} in ethanol lead... Retrieved from [Link]
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ACS Publications. (n.d.). Simple and Efficient Method for the Oxidation of Sulfides to Sulfoxides: Application to the Preparation of Glycosyl Sulfoxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(methylsulfinyl)benzene, a versatile sulfoxide intermediate pivotal in the fields of medicinal chemistry and agrochemical synthesis. While the initially requested compound, 1-Bromo-4-(butylsulfinylmethyl)benzene, is not readily identifiable in prominent chemical databases, this guide focuses on its close, well-documented analogue, 1-Bromo-4-(methylsulfinyl)benzene. We will delve into its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its significant applications, particularly as a building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.
Chemical Identity and Properties
1-Bromo-4-(methylsulfinyl)benzene is an organosulfur compound featuring a benzene ring monosubstituted with a bromine atom and a methylsulfinyl group at the para position. The presence of the sulfoxide group introduces chirality at the sulfur atom, making enantiomerically pure forms valuable for asymmetric synthesis.
** IUPAC Name:** 1-Bromo-4-(methylsulfinyl)benzene CAS Number: 934-71-4[1] Synonyms: p-Bromophenyl methyl sulfoxide, 4-Bromophenyl methyl sulfoxide, Benzene, 1-bromo-4-(methylsulfinyl)-
Physicochemical Properties
A curated summary of the key physicochemical properties of 1-Bromo-4-(methylsulfinyl)benzene is presented below. This data is crucial for its appropriate handling, storage, and application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrOS | [2] |
| Molecular Weight | 219.10 g/mol | |
| Melting Point | 77-78 °C | [2] |
| Appearance | White crystalline solid or powder | |
| Chirality | Chiral at the sulfur atom |
Synthesis of 1-Bromo-4-(methylsulfinyl)benzene
The most established and reliable method for the synthesis of 1-Bromo-4-(methylsulfinyl)benzene is the selective oxidation of its corresponding sulfide precursor, 4-bromothioanisole (also known as 1-bromo-4-(methylthio)benzene). This transformation is a cornerstone reaction in organosulfur chemistry, and various oxidizing agents can be employed. For the purposes of this guide, we will detail a well-documented protocol that offers high yield and purity.
The causality behind this experimental choice lies in the ready availability of the starting material, 4-bromothioanisole, and the straightforward nature of the oxidation reaction. The challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone, which can be achieved by careful control of reaction conditions and stoichiometry of the oxidant.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.
Detailed Experimental Protocol: Oxidation of 4-Bromothioanisole
This protocol is adapted from a validated procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[2]
Materials:
-
4-Bromothioanisole (p-Bromophenyl methyl sulfide) [CAS: 104-95-0][2]
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure:
-
Reaction Setup: A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. The apparatus is placed under a positive pressure of nitrogen.
-
Charging the Flask: The flask is charged with 4-bromothioanisole and chloroform. The solution is stirred and cooled to 0-5 °C using an ice bath.
-
Addition of Oxidant: A solution of 30% hydrogen peroxide is added dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The stoichiometry should be carefully controlled to be approximately 1.0 to 1.1 equivalents of H₂O₂ per equivalent of the sulfide to minimize sulfone formation.
-
Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bisulfite (to quench any remaining peroxide), water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of heptane and ethyl acetate, to yield the pure 1-Bromo-4-(methylsulfinyl)benzene as a white crystalline solid.[2]
Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (77-78 °C).[2] Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure and purity.
Applications in Drug Development and Medicinal Chemistry
1-Bromo-4-(methylsulfinyl)benzene is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the bromo substituent and the methylsulfinyl moiety.
-
The Bromo Group as a Synthetic Handle: The bromine atom on the aromatic ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse carbon-based and heteroatomic substituents, enabling the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[1] The introduction of bromine into a molecular structure can also be a strategy in drug design to enhance therapeutic activity or modify the metabolic profile of a drug.
-
The Methylsulfinyl Group as a Modulator of Properties: The sulfoxide group can influence the physicochemical properties of a molecule, such as its polarity, solubility, and ability to act as a hydrogen bond acceptor. In some drug candidates, the sulfinyl moiety itself is crucial for binding to the biological target. Furthermore, the sulfoxide can be further oxidized to a sulfone or reduced to a sulfide, offering additional avenues for structural diversification. The sulfinyl group is present in a number of compounds with therapeutic potential, including atypical dopamine transporter (DAT) inhibitors.
Conceptual Role in API Synthesis
Caption: Role of 1-Bromo-4-(methylsulfinyl)benzene in API synthesis.
Safety and Handling
As with all laboratory chemicals, 1-Bromo-4-(methylsulfinyl)benzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-4-(methylsulfinyl)benzene is a strategically important synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its well-defined synthesis from readily available precursors and the versatile reactivity of its functional groups make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthesis protocol, and a discussion of its role in the development of complex molecules, thereby serving as a valuable resource for its effective utilization in scientific research.
References
-
Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved January 23, 2026, from [Link]
-
Drago, C., Caggiano, L., & Jackson, R. F. W. (2007). ASYMMETRIC SYNTHESIS OF (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Organic Syntheses, 84, 327. doi:10.15227/orgsyn.084.0327. Available at: [Link]
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Solubility and stability studies of 1-Bromo-4-(butylsulfinylmethyl)benzene
An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-4-(butylsulfinylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel pharmaceutical compound, this compound. As a molecule containing a sulfoxide moiety, its physicochemical properties are of critical importance for drug development, influencing bioavailability, formulation, and shelf-life. This document outlines the strategic approach to characterizing this compound, detailing experimental protocols for solubility determination across a biorelevant pH range and a thorough stability assessment under stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended to serve as a foundational resource for researchers initiating the pre-formulation and early-phase development of drug candidates with similar structural motifs.
Introduction: The Significance of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. For this compound, the presence of a polar sulfoxide group and a lipophilic brominated aryl ring suggests a complex solubility and stability profile that warrants detailed investigation.[1] The sulfoxide group, being a polar functional group, can influence the molecule's aqueous solubility and its potential for hydrogen bonding.[1][2] Conversely, the bromo-aryl and butyl moieties contribute to its lipophilicity. An optimal balance between these properties is crucial for oral bioavailability, which depends on both solubility and permeability.[3]
Stability is another cornerstone of drug development, ensuring that the drug substance maintains its quality, efficacy, and safety throughout its shelf life.[4] Sulfoxides are known to be susceptible to oxidation, potentially forming the corresponding sulfone, and may also undergo thermal elimination.[1] Therefore, a comprehensive stability testing program is imperative to identify potential degradation pathways and to establish appropriate storage conditions. This guide will provide the necessary protocols to navigate these critical studies in line with the International Council for Harmonisation (ICH) guidelines.[5]
Physicochemical Properties and Molecular Structure
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Implication for Drug Development |
| Molecular Formula | C11H15BrOS | Based on chemical structure. |
| Molecular Weight | 275.20 g/mol | Calculated from the molecular formula.[6][7] |
| Polarity | Polar | The sulfinyl (>SO) group is a polar functional group, which will contribute to the overall polarity of the molecule.[1] This suggests some degree of aqueous solubility. |
| Chirality | Potentially Chiral | The sulfur atom in the sulfoxide group is a stereocenter, meaning the molecule can exist as enantiomers. The rate of racemization is typically slow at room temperature.[1] This is a critical consideration for pharmacological activity and may necessitate stereospecific analytical methods. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the lipophilic bromophenyl and butyl groups is expected to limit aqueous solubility. Increased polarity from the sulfoxide may enhance solubility compared to the corresponding sulfide.[2] Solubility in organic solvents like DMSO and methanol is expected to be higher. |
Aqueous Solubility Determination: A Foundation for Formulation
Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its oral bioavailability.[3] For ionizable molecules, solubility can be significantly influenced by pH. Although this compound is not expected to have readily ionizable groups, assessing its solubility across a physiologically relevant pH range (1.2 to 6.8) is crucial.[8]
Experimental Rationale
The choice of the shake-flask method is based on its reputation as the "gold standard" for determining equilibrium solubility.[9] This method ensures that the solution has reached saturation, providing a thermodynamically accurate measure of solubility. The pH range selected mimics the conditions of the gastrointestinal tract, from the acidic environment of the stomach (pH 1.2) to the near-neutral environment of the small intestine (pH 6.8).
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) in accordance with USP standards.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow for equilibration. The extended incubation time is necessary to ensure true equilibrium is achieved.
-
Sample Collection and Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method.
-
Data Analysis: The average of at least three replicate measurements at each pH will be reported as the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Studies and Forced Degradation
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][10] This information is invaluable for developing stability-indicating analytical methods.[11]
Rationale for Stress Conditions
The stress conditions outlined below are based on ICH guideline Q1A(R2) and are designed to cover the most common degradation pathways for pharmaceutical compounds.[5] For a sulfoxide-containing molecule, particular attention should be paid to oxidative and thermal stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.[12][13]
Experimental Protocol: Forced Degradation Studies
4.2.1 General Procedure
For each condition, a solution of this compound at a known concentration (e.g., 1 mg/mL) will be prepared. A control sample, protected from the stress condition, will be analyzed concurrently.
4.2.2 Hydrolytic Degradation
-
Acidic Conditions: Treat the drug solution with 0.1 N HCl and heat at 60 °C for a specified time.
-
Basic Conditions: Treat the drug solution with 0.1 N NaOH and heat at 60 °C for a specified time.[14]
-
Neutral Conditions: Reflux the drug solution in water at 60 °C.
4.2.3 Oxidative Degradation
-
Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[14] This condition is particularly relevant for sulfoxides, which can be oxidized to sulfones.
4.2.4 Thermal Degradation
-
Expose the solid drug substance to dry heat (e.g., 80 °C) in a calibrated oven.
-
Expose the drug solution to the same temperature.
4.2.5 Photolytic Degradation
-
Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
4.3 Analysis of Degradation Samples
All samples from the forced degradation studies will be analyzed by a stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that each chromatographic peak corresponds to a single component. Mass spectrometry (LC-MS) should be employed to identify the structure of the major degradation products.
Caption: Forced Degradation Study Workflow.
Potential Degradation Pathways
Based on the known chemistry of sulfoxides, the following degradation pathways for this compound can be postulated:
-
Oxidation: The sulfoxide moiety can be oxidized to the corresponding sulfone, 1-Bromo-4-(butylsulfonylmethyl)benzene. This is a common degradation pathway for sulfoxide-containing drugs.
-
Thermal Elimination (Ei mechanism): Under thermal stress, sulfoxides can undergo an elimination reaction to form an alkene and a sulfenic acid.[1]
-
Pummerer Rearrangement: In the presence of an activating agent (like acetic anhydride, though less likely under standard stress conditions), alkyl sulfoxides can undergo rearrangement.[1][15]
Caption: Postulated Degradation Pathways.
Data Interpretation and Reporting
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 2: Summary of Aqueous Solubility Data
| pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |
| 1.2 | 25 | [Insert Data] |
| 4.5 | 25 | [Insert Data] |
| 6.8 | 25 | [Insert Data] |
| 1.2 | 37 | [Insert Data] |
| 4.5 | 37 | [Insert Data] |
| 6.8 | 37 | [Insert Data] |
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | No. of Degradants > 0.1% | Major Degradant(s) (% Area) |
| 0.1 N HCl, 60 °C | [Time] | [Data] | [Data] | [Data] |
| 0.1 N NaOH, 60 °C | [Time] | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | [Time] | [Data] | [Data] | [Data] |
| Dry Heat, 80 °C | [Time] | [Data] | [Data] | [Data] |
| Photolytic | [Exposure] | [Data] | [Data] | [Data] |
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies will provide critical data to support formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The identification of degradation products will inform the development of a comprehensive control strategy for the drug substance and drug product. Future work should focus on the solid-state characterization of the drug substance, including polymorphism and hygroscopicity studies, to further de-risk the development process.
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Physical and chemical properties of 1-bromo-4-substituted benzenes
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-4-Substituted Benzenes
Abstract
1-Bromo-4-substituted benzenes are a pivotal class of aromatic compounds, serving as versatile intermediates and foundational building blocks in a multitude of scientific domains. Their utility stems from the unique reactivity imparted by the bromine atom, which can be finely modulated by the electronic nature of the substituent at the para-position. This guide provides a comprehensive exploration of the physical and chemical properties of these compounds. We delve into the influence of various substituents on melting points, boiling points, and spectroscopic signatures. The core of this document focuses on their chemical reactivity, offering a detailed analysis of key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. Detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding and practical framework for utilizing these valuable chemical entities.
Introduction
The 1-bromo-4-substituted benzene scaffold is a cornerstone of modern organic synthesis. These compounds are characterized by a benzene ring functionalized with a bromine atom and another substituent ('X') at the opposing (para) position. The bromine atom serves as an exceptionally useful synthetic handle, primarily due to its ability to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1]
The identity of the para-substituent (X) is critical, as it exerts a profound influence on the molecule's overall electronic properties. By varying this substituent from an electron-donating group (EDG) like methoxy (-OCH₃) or ethyl (-CH₂CH₃) to an electron-withdrawing group (EWG) such as nitro (-NO₂) or cyano (-CN), the reactivity of both the carbon-bromine (C-Br) bond and the aromatic ring can be systematically tuned. This tunability makes 1-bromo-4-substituted benzenes indispensable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like polymers and organic electronics.[2][3] Their application in drug discovery is particularly widespread, where they are used to construct diverse molecular scaffolds for pharmacological evaluation.[2][3]
Synthesis of 1-Bromo-4-Substituted Benzenes
The most common and direct method for synthesizing these compounds is through the electrophilic aromatic substitution of a monosubstituted benzene.[2] The substituent already present on the ring dictates the position of the incoming bromine atom.
Causality in Synthesis: The Role of the Director Group
The choice of starting material is paramount. To achieve the desired 1,4-substitution pattern, the substituent already on the ring must be an ortho, para-director.
-
Activating Groups (e.g., -CH₃, -OCH₃, -NH₂): These electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile (Br⁺) to the ortho and para positions. Due to steric hindrance, the para-product is often the major isomer.[2]
-
Deactivating Halogens (e.g., -Cl, -Br, -I): While they deactivate the ring, they are also ortho, para-directors.
The reaction typically involves treating the substituted benzene with elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[2] The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring. This proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion, before a proton is eliminated to restore aromaticity.[4]
Caption: Workflow for the synthesis of 1-bromo-4-substituted benzenes.
Physical Properties
The physical state, melting point, boiling point, and solubility of 1-bromo-4-substituted benzenes are dictated by the nature of the 'X' substituent. This is due to the substituent's influence on the molecule's polarity, molecular weight, and ability to participate in intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding).
-
Melting and Boiling Points: Generally, increasing molecular weight and polarity leads to higher melting and boiling points due to stronger intermolecular forces. Symmetrical para-isomers tend to have higher melting points than their ortho or meta counterparts because they can pack more efficiently into a crystal lattice. For instance, 1-bromo-4-nitrobenzene, with its highly polar nitro group, is a solid at room temperature with a high melting point, whereas 1-bromo-4-ethylbenzene is a liquid.[3][5]
-
Solubility: As halogenated aromatic hydrocarbons, these compounds are generally insoluble in water but show good solubility in common organic solvents like ethanol, ether, and acetone.[5]
Table 1: Physical Properties of Selected 1-Bromo-4-Substituted Benzenes
| Substituent (X) | Chemical Name | Formula | MW ( g/mol ) | Physical State (at 25°C) | Melting Point (°C) | Boiling Point (°C) |
| -H | Bromobenzene | C₆H₅Br | 157.01 | Liquid | -30.8 | 156 |
| -CH₂CH₃ | 1-Bromo-4-ethylbenzene | C₈H₉Br | 185.06 | Liquid | -20.5 | 200-201 |
| -OCH₃ | 1-Bromo-4-methoxybenzene | C₇H₇BrO | 187.04 | Solid | 11-14 | 223 |
| -F | 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | Liquid | -17.4 | 154-156 |
| -I | 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | Solid | 91-94 | 252 |
| -NO₂ | 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Solid | 124-126 | 256 |
| -C(CH₃)₃ | 1-Bromo-4-(tert-butyl)benzene | C₁₀H₁₃Br | 213.11 | Liquid | 13-15 | 230 |
(Data sourced from various chemical suppliers and databases like PubChem and NIST WebBook)[6][7]
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation of these compounds.
-
¹H NMR Spectroscopy: Para-substituted benzenes exhibit a characteristic and often symmetrical pattern in the aromatic region (typically δ 7.0-8.5 ppm). Due to the symmetry, the spectrum often simplifies to two doublets, corresponding to the protons ortho to one substituent and ortho to the other. An electron-withdrawing group (like -NO₂) will deshield the adjacent protons, shifting their signal downfield. Conversely, an electron-donating group (like -OCH₃) will shield them, causing an upfield shift.[8]
-
¹³C NMR Spectroscopy: The aromatic carbons typically resonate between δ 110-160 ppm. The carbon atom directly bonded to the bromine (the ipso-carbon) is often seen around δ 120-125 ppm. The chemical shift of the carbon at the 4-position is highly sensitive to the nature of the substituent.
-
IR Spectroscopy: Key vibrational bands include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C stretching within the ring (~1450-1600 cm⁻¹), and a strong C-Br stretching band in the fingerprint region (~500-650 cm⁻¹). The substituent 'X' will have its own characteristic absorption bands (e.g., strong symmetric and asymmetric stretches for -NO₂ around 1350 and 1530 cm⁻¹).[9]
Chemical Properties and Reactivity
The reactivity of 1-bromo-4-substituted benzenes is a function of the electronic interplay between the bromine atom and the para-substituent. This relationship can be quantified using the Hammett equation , which provides a linear free-energy relationship to correlate reaction rates with substituent constants (σ).[10][11] Electron-withdrawing groups have positive σ values and increase the electrophilicity of the aromatic ring, while electron-donating groups have negative σ values and increase its nucleophilicity.[11][12]
The primary reaction pathways involve the C-Br bond, making these compounds ideal substrates for constructing more complex molecular architectures.
Caption: Divergent reactivity of 1-bromo-4-substituted benzenes.
Palladium-Catalyzed Cross-Coupling Reactions
This is arguably the most powerful and widely used application of aryl bromides. The C-Br bond is readily activated by palladium catalysts to form new carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling The Suzuki reaction couples an organohalide with an organoboron species (typically a boronic acid or ester) and is a cornerstone of biaryl synthesis.[13] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]
-
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 1-bromo-4-substituted benzene to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-methoxybenzene with Phenylboronic Acid
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base: Add a solvent mixture, typically toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (Na₂CO₃) (2.5 mL). The base is crucial for activating the boronic acid for transmetalation.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 2-12 hours.[15]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
B. Other Important Cross-Coupling Reactions
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine. This is a vital reaction for synthesizing anilines, which are prevalent in pharmaceuticals.
-
Heck Reaction: Creates a C-C bond between the aryl bromide and an alkene, useful for synthesizing stilbenes and cinnamates.
-
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form aryl alkynes.
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, substitution can occur under specific conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically -NO₂) positioned ortho or para to the bromine.[1][16][17]
-
Mechanism: The reaction proceeds via a two-step addition-elimination pathway.
-
Addition: A strong nucleophile (e.g., -OH, -OR, -NH₂) attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[1][17] The EWG is critical for stabilizing this intermediate by delocalizing the negative charge.
-
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
-
This reaction is less common for 1-bromo-4-substituted benzenes unless the substituent is a powerful EWG like a nitro group. For example, 1-bromo-4-nitrobenzene reacts with sodium methoxide to form 4-nitroanisole.[3]
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A Technical Guide to the Chirality and Stereochemistry of Sulfoxide Compounds for Drug Development Professionals
This guide provides an in-depth exploration of the stereochemical properties of sulfoxides, a class of compounds of increasing importance in medicinal chemistry and drug development. We will delve into the fundamental principles of sulfoxide chirality, survey robust methods for their asymmetric synthesis, discuss critical techniques for stereochemical analysis, and examine the profound impact of sulfoxide stereochemistry on pharmacological activity through relevant case studies.
Part 1: The Stereogenic Sulfur Center in Sulfoxides
The unique electronic and geometric properties of the sulfinyl group are the origin of chirality in sulfoxides. Understanding these fundamentals is crucial for the rational design and development of stereochemically pure drug candidates.
The Nature of Chirality in Sulfoxides
A sulfoxide is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two organic substituents (R1 and R2). The sulfur atom in a sulfoxide possesses a lone pair of electrons, resulting in a tetrahedral electron-pair geometry and a trigonal pyramidal molecular shape.[1] When the two organic groups, R1 and R2, are different, the sulfur atom becomes a stereogenic center, rendering the molecule chiral.[1][2]
The four substituents arranged around the sulfur atom (the two organic groups, the oxygen atom, and the lone pair of electrons) create a non-superimposable mirror image, leading to the existence of two enantiomers.[1] The S=O bond is not a true double bond in the same way as a C=O bond; it is more accurately described as a polar covalent bond with significant dative character, where electron density is donated from the sulfur to the oxygen.[2] This bonding arrangement prevents free rotation and locks the molecule into a specific, configurationally stable geometry.
Caption: Tetrahedral arrangement at the sulfur center in a sulfoxide.
Configurational Stability and Racemization
A critical feature of chiral sulfoxides is their high configurational stability at room temperature. The energy barrier to inversion of the stereocenter is substantial, typically in the range of 35 to 42 kcal/mol.[1] This high barrier means that the enantiomers of a chiral sulfoxide do not readily interconvert under normal conditions, allowing for their separation and isolation as single, stable stereoisomers.[1][2]
However, racemization can be induced under more forcing conditions, such as at temperatures exceeding 200°C or through irradiation, which can cause C-S bond cleavage.[2] The presence of allylic or benzylic substituents on the sulfur atom can lower the energy barrier for racemization.[1] Understanding the stability of the sulfoxide stereocenter under various processing and storage conditions is a key consideration in drug development.
Part 2: Asymmetric Synthesis of Chiral Sulfoxides
The demand for enantiomerically pure sulfoxides has driven the development of several powerful synthetic strategies.[3] These methods can be broadly categorized into those that utilize chiral auxiliaries and those that employ catalytic asymmetric oxidation.
Chiral Auxiliary-Based Methods
These methods rely on a chiral molecule to direct the stereochemical outcome of the reaction, often leading to high diastereomeric and subsequent enantiomeric purity.
First reported in 1962, the Andersen synthesis remains a widely used and reliable method for preparing chiral sulfoxides.[2] This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The sulfinate esters are typically prepared from the reaction of a sulfinyl chloride with a chiral alcohol, with (-)-menthol being a common choice.[2]
The key steps are:
-
Formation of Diastereomeric Sulfinate Esters: Reaction of a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) with a chiral alcohol like (-)-menthol produces a mixture of diastereomers at the sulfur center.
-
Diastereomer Separation: The diastereomers are separated by fractional crystallization. This step is often most efficient for aryl sulfinate esters.[2]
-
Stereospecific Nucleophilic Substitution: The separated diastereomer is then treated with a Grignard reagent (R-MgX). The reaction proceeds with complete inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide.[2]
Caption: Workflow of the Andersen synthesis of chiral sulfoxides.
Experimental Protocol: Andersen Synthesis of (S)-Methyl p-tolyl sulfoxide
-
Synthesis of Menthyl p-toluenesulfinate: In a round-bottom flask under an inert atmosphere, dissolve (-)-menthol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0°C. Slowly add p-toluenesulfinyl chloride (1.0 eq) dissolved in diethyl ether. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up and Crystallization: Quench the reaction with water and extract the product into diethyl ether. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric sulfinates.
-
Diastereomer Separation: Separate the diastereomers by fractional crystallization from acetone or ethanol to obtain the pure (S)-menthyl p-toluenesulfinate.
-
Grignard Reaction: In a separate flask under an inert atmosphere, suspend the purified menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether. Cool the suspension to -78°C and add methylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Final Work-up: Quench the reaction with saturated NH4Cl solution. Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield (S)-methyl p-tolyl sulfoxide.
Catalytic Asymmetric Oxidation of Prochiral Sulfides
The direct oxidation of prochiral sulfides using a chiral catalyst is an atom-economical and highly attractive route to chiral sulfoxides.[4] This approach avoids the need for stoichiometric chiral auxiliaries and separation of diastereomers.
Several transition metal-based catalytic systems have been developed for enantioselective sulfoxidation. A seminal contribution in this area was the Kagan-Modena modification of the Sharpless asymmetric epoxidation catalyst.[2] This system typically employs a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (e.g., diethyl tartrate, DET), and a hydroperoxide oxidant.[2][5] The addition of water was found to be crucial for achieving high enantioselectivity in the oxidation of sulfides.[2]
Other successful metal-based catalysts include those based on vanadium, manganese, and iron complexes with various chiral ligands.[6] The choice of metal, ligand, and oxidant can be tailored to the specific sulfide substrate to maximize yield and enantioselectivity.
| Catalyst System | Chiral Ligand | Oxidant | Typical Substrates | Typical ee (%) | Reference |
| Ti(OiPr)₄ | Diethyl Tartrate (DET) | t-BuOOH or Cumene Hydroperoxide | Aryl alkyl sulfides | 80-95 | |
| VO(acac)₂ | Salicylidene Amino Acids | H₂O₂ | Aryl alkyl sulfides | 60-85 | |
| Fe(acac)₃ | Salan Ligands | H₂O₂ | Dialkyl, Aryl alkyl sulfides | 70-99 |
The use of enzymes for asymmetric sulfoxidation represents a green and highly selective alternative to chemical methods.[7] Enzymes such as cyclohexanone monooxygenase (CHMO) and other flavoenzyme-dependent monooxygenases can catalyze the oxidation of a wide range of prochiral sulfides with excellent enantioselectivity, often exceeding 99% ee.[8] These reactions are typically performed in aqueous media under mild conditions and use molecular oxygen as the ultimate oxidant, making them environmentally benign.[5]
Part 3: Characterization and Stereochemical Analysis
Once a chiral sulfoxide has been synthesized, it is imperative to accurately determine its enantiomeric purity and, if possible, its absolute configuration.
Determination of Enantiomeric Purity
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral sulfoxide mixture. The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for resolving sulfoxide enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the enantiomers of a sulfoxide can form diastereomeric complexes that exhibit different chemical shifts in the ¹H NMR spectrum. The ratio of the integrated peak areas of corresponding protons can be used to determine the enantiomeric ratio.
Determination of Absolute Configuration
-
X-ray Crystallography: The unambiguous determination of the absolute configuration of a chiral sulfoxide can be achieved by single-crystal X-ray diffraction analysis, especially if a heavy atom is present in the molecule (the anomalous dispersion method).
-
Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.
Part 4: The Role of Sulfoxide Chirality in Drug Development
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. As such, the stereochemistry of a chiral sulfoxide can have a profound impact on its pharmacological properties.
Stereoisomers and Pharmacological Activity
It is well-established that the enantiomers of a chiral drug can exhibit significantly different pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, efficacy, and toxicity). Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Case Studies
Omeprazole, a proton pump inhibitor used to treat acid-related stomach conditions, is a racemic mixture of (S)- and (R)-enantiomers. The chirality arises from the sulfoxide group. It was discovered that the (S)-enantiomer, esomeprazole, is metabolized more slowly in the liver than the (R)-enantiomer. This leads to higher and more sustained plasma concentrations of the active drug, resulting in improved efficacy in some patients compared to the racemic mixture. The development of esomeprazole is a landmark example of a "chiral switch," where a single enantiomer of an existing racemic drug is developed as a new, improved medicine.
Modafinil is a wakefulness-promoting agent used to treat narcolepsy and other sleep disorders. It is a racemic compound containing a chiral sulfoxide center. The (R)-enantiomer, armodafinil, has a longer half-life than the (S)-enantiomer. The development of armodafinil as a single-enantiomer product provides a longer-lasting therapeutic effect compared to the racemic mixture.
Chiral Sulfoxides as Chiral Auxiliaries in Pharmaceutical Synthesis
Beyond their role as active pharmaceutical ingredients, chiral sulfoxides are valuable chiral auxiliaries in asymmetric synthesis.[9] The sulfinyl group can be used to control the stereochemical outcome of reactions at adjacent or nearby positions in a molecule.[9] For example, the diastereoselective reduction of β-keto sulfoxides can be controlled by the stereochemistry at the sulfur atom and the choice of reducing agent and additives, providing access to chiral alcohols.[9] After the desired stereochemistry has been established, the sulfinyl group can often be removed under mild conditions.[2]
Part 5: Conclusion and Future Perspectives
The stereogenic sulfur atom in sulfoxides provides a unique and configurationally stable source of chirality that has been effectively leveraged in drug design and asymmetric synthesis. The development of robust methods for the enantioselective synthesis of sulfoxides, particularly through catalytic asymmetric oxidation, has made these compounds readily accessible for pharmaceutical research.
The case studies of esomeprazole and armodafinil underscore the critical importance of stereochemistry in drug action and the therapeutic benefits that can be gained by developing single-enantiomer drugs. As our understanding of stereoselective synthesis and analysis continues to grow, we can expect to see the development of even more efficient, selective, and sustainable methods for the preparation of chiral sulfoxides. The continued application of these versatile chiral building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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M. C. Carreño, "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds," Chemical Reviews, vol. 120, no. 1, pp. 132-243, 2020. [Link]
-
A. Young, "CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY," University of Illinois Urbana-Champaign, 2008. [Link]
-
H. B. Kagan, "Asymmetric Synthesis of Chiral Sulfoxides," in Organosulfur Chemistry in Asymmetric Synthesis, ed. T. Toru and C. Bolm, Wiley-VCH, 2008. [Link]
-
Wikipedia, "Sulfoxide," [Online]. Available: [Link].
-
G. S. Sankaran, S. Arumugan, and S. Balasubramaniam, "Application of chiral sulfoxides in asymmetric synthesis," MOJ Bioorganic & Organic Chemistry, vol. 2, no. 2, pp. 93-101, 2018. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable, "Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides," [Online]. Available: [Link].
-
V. A. Vil, N. V. Zyk, and A. G. Majouga, "Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome," Chemical Society Reviews, vol. 47, no. 1, pp. 190-213, 2018. [Link]
- J. Clayden, N. Greeves, and S. Warren, "Organic Chemistry," 2nd ed., Oxford University Press, 2012. (Note: While a specific online link to the entire textbook isn't feasible, this is a standard and authoritative reference for the principles discussed, such as the esomeprazole case.)
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Chemistry LibreTexts, "Enantioselective Sulfoxidation," [Online]. Available: [Link].
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-4-(butylsulfinylmethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
Part 1: Strategic Overview and Introduction
The synthesis of complex biaryl and substituted aromatic structures is a cornerstone of modern drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent premier tools for forging C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1][2][3] The building block, 1-Bromo-4-(butylsulfinylmethyl)benzene, offers an intriguing scaffold, combining a reactive aryl bromide handle with a chiral sulfoxide moiety. The sulfoxide group, in particular, is a valuable pharmacophore and a versatile synthetic intermediate.
However, the application of this substrate is not without significant challenges. The presence of a sulfur-containing functional group introduces a critical question of chemoselectivity. Sulfur atoms are known to interact with, and in some cases poison, palladium catalysts.[4] Furthermore, under certain conditions, C–S bonds themselves can be activated for cross-coupling, presenting a competitive reaction pathway to the desired C–Br activation.[5]
This guide provides a comprehensive analysis of the theoretical and practical considerations for successfully employing this compound in Suzuki and Stille reactions. We will dissect the reaction mechanisms, address the inherent chemoselectivity challenge head-on, and provide robust, field-tested protocols designed to favor the desired C–Br coupling. This document is intended for researchers and drug development professionals seeking to leverage this unique building block while navigating its nuanced reactivity.
Part 2: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
A deep understanding of the catalytic cycles for both Suzuki and Stille couplings is essential for rational protocol design and troubleshooting. Both reactions proceed through a similar sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]
-
Transmetalation : The organic moiety from the nucleophilic coupling partner (organoboron for Suzuki, organotin for Stille) is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[1] The Stille reaction does not typically require a base but can be accelerated by additives.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C–C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Visualization of Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Part 3: The Chemoselectivity Challenge: C-Br vs. C-S/Sulfoxide Interactions
The central challenge in using this compound is ensuring the palladium catalyst selectively activates the C(sp²)–Br bond over any potential interaction with the sulfoxide group or activation of the adjacent C–S bonds.
-
Catalyst Inhibition: The lone pair of electrons on the sulfur atom can coordinate to the palladium center. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively reducing the catalyst concentration and stalling the reaction.
-
Competitive C–S Activation: While less common than C-halide activation, palladium-catalyzed activation of C–S bonds, particularly in aryl sulfones and sulfoxides, has been reported.[5] This could lead to undesired byproducts where the butylsulfinylmethyl group is cleaved.
Strategies to Promote Chemoselective C–Br Activation:
The key to success lies in choosing a catalytic system that maximizes the rate of C–Br oxidative addition while minimizing unwanted interactions with the sulfur moiety.
-
Ligand Selection is Paramount: The choice of phosphine ligand is the most critical variable.
-
Rationale: Bulky, electron-rich ligands are known to accelerate both oxidative addition of aryl halides and the final reductive elimination step.[6] The steric bulk can create a "coordination pocket" around the palladium that disfavors the binding of additional ligands, such as the substrate's sulfoxide group. Electron-donating ligands make the palladium center more electron-rich and thus more nucleophilic, promoting its insertion into the electrophilic C-Br bond.
-
Recommended Ligands:
-
Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling functionalized and sterically hindered aryl halides.[9] Their bulk and electron-donating properties are ideal for this challenge.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and active palladium complexes, often showing high tolerance for various functional groups.[1]
-
-
-
Solvent and Base Choice:
-
Rationale: The choice of solvent can influence catalyst stability and reaction rates. For Suzuki couplings, the base must be strong enough to promote transmetalation but not so harsh as to cause substrate degradation or side reactions like protodeboronation.
-
Recommendations:
-
Solvents: Aprotic polar solvents like Dioxane, THF, or Toluene, often with a small amount of water for Suzuki reactions, are standard.
-
Bases (Suzuki): K₃PO₄ and Cs₂CO₃ are often excellent choices, providing a good balance of reactivity and mildness.
-
-
Part 4: Proposed Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a model partner, phenylboronic acid. A screening approach is recommended to find the optimal conditions.
Experimental Workflow Visualization
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane with 10% v/v water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Stir the mixture for 5-10 minutes.
-
Catalyst Addition: In a separate vial under argon, prepare the catalyst system by mixing the palladium precursor and ligand. Add this mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Recommended Screening Conditions
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 |
| 3 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.5) | THF/H₂O | 80 |
| 4 | PdCl₂(IMes)₂ (2) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 |
Part 5: Proposed Protocol for Stille Coupling
The Stille coupling offers an alternative, base-free method, which can be advantageous for base-sensitive substrates. However, it requires the use of stoichiometric organotin reagents, which are highly toxic and require careful handling and waste disposal.[2]
Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq) and anhydrous lithium chloride (LiCl, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3x).
-
Solvent & Reagent Addition: Add degassed anhydrous solvent (e.g., Dioxane or DMF). Add the organostannane (e.g., tributyl(phenyl)stannane, 1.1-1.2 eq) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand) to the flask.
-
Reaction: Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor its progress.
-
Work-up: After cooling, quench the reaction with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This helps precipitate the tin byproducts as insoluble fluorides.
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.
Part 6: Troubleshooting and Analysis
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst. 2. Catalyst poisoning by sulfoxide. 3. Insufficiently inert atmosphere. | 1. Use a fresh, reliable palladium source. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).[9] 3. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas. |
| Homocoupling of Nucleophile | 1. Presence of oxygen. 2. Non-optimal reaction temperature or catalyst loading. | 1. Improve inert atmosphere technique. 2. Lower the reaction temperature; screen different catalyst loadings. |
| Protodeboronation (Suzuki) | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Switch to a milder base (K₃PO₄, CsF, K₂CO₃).[1] 2. Use anhydrous solvents or carefully control the amount of water. |
| Formation of Debrominated Starting Material | 1. Hydrodehalogenation side reaction. | 1. Ensure high purity of reagents. 2. Lower the reaction temperature. |
| Unidentified Byproducts | 1. C–S bond cleavage or other sulfoxide-related side reactions. | 1. Lower the reaction temperature. 2. Screen a different class of ligand (e.g., NHC vs. phosphine). 3. Isolate and characterize byproducts by NMR and MS to understand the competing pathway. |
Part 7: Conclusion
This compound is a promising synthetic building block whose utility in Suzuki and Stille cross-coupling reactions is contingent upon overcoming the challenge of chemoselectivity. The key to success lies in the judicious selection of a catalytic system—specifically, the use of bulky, electron-rich phosphine ligands or robust N-heterocyclic carbenes—that kinetically favors oxidative addition into the C–Br bond while sterically and electronically disfavoring deleterious interactions with the sulfoxide moiety. The protocols and troubleshooting guides provided herein offer a strategic framework for researchers to develop efficient and selective coupling methodologies for this and other similarly functionalized substrates.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2016). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1919–1930. [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(21), 8284–8297. [Link]
-
Maeda, K., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(34), 6934-6940. [Link]
-
Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3144–3159. [Link]
-
Kappe, C. O. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Moran, J., et al. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Daugulis, O., et al. (2011). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 44(2), 105–116. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(34), 13379-13394. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bickelhaupt, F. M., & van der Puyl, V. (2022). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Chemistry – A European Journal, 28(43), e202200785. [Link]
-
ResearchGate. (2014). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. Retrieved from [Link]
-
Hartwig, J. F., & Stambuli, J. P. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(15), 6052–6063. [Link]
-
Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3012-3015. [Link]
-
ResearchGate. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Retrieved from [Link]
-
Carretero, J. C., et al. (2009). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters, 11(20), 4584–4587. [Link]
-
Szostak, M. (2017). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 7(20), 4634-4653. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3567–3578. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
-
Hartwig, J. F., & Fernández-Rodríguez, M. A. (2007). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 46(45), 8627-8630. [Link]
-
ResearchGate. (2022). A 100,000-fold Increase in C-H Bond Acidity Gives Palladium a Key Advantage in C(sp3)-H Activation Compared to Nickel. Retrieved from [Link]
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Application Notes and Protocols for Asymmetric Synthesis Using Chiral Sulfoxide Auxiliaries
Introduction: The Power and Precision of Chiral Sulfoxide Auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Among the arsenal of tools available to the modern chemist, chiral auxiliaries represent a robust and reliable strategy for introducing stereogenic centers with high fidelity.[2] Chiral sulfoxide auxiliaries have emerged as a particularly powerful class of reagents due to a unique combination of properties: the sulfinyl group is conformationally stable, capable of exerting profound stereochemical influence, and can be readily introduced and subsequently removed under mild conditions.[3][4]
The stereogenic sulfur atom in a chiral sulfoxide, with its distinct substituents—a lone pair of electrons, an oxygen atom, and two different organic moieties—creates a highly differentiated chiral environment.[3][5] This inherent asymmetry effectively biases the trajectory of incoming reagents to one face of a prochiral substrate, leading to the formation of one diastereomer in preference to the other.[2][5] This guide provides a detailed exploration of the principles and protocols governing the use of chiral sulfoxide auxiliaries, with a focus on practical applications for researchers in organic synthesis and drug development. We will delve into the mechanistic underpinnings of stereocontrol, provide step-by-step experimental procedures for key transformations, and discuss methods for the crucial auxiliary removal step.
Mechanism of Stereocontrol: A Tale of Sterics and Chelation
The remarkable efficacy of chiral sulfoxide auxiliaries stems from their ability to orchestrate a highly ordered transition state. The precise mechanism of stereochemical induction is contingent on the nature of the reaction and the specific auxiliary employed.
In the context of Diels-Alder reactions , where a chiral vinyl sulfoxide acts as the dienophile, the stereochemical outcome is primarily dictated by steric and electronic factors. The bulky group on the sulfoxide (e.g., a p-tolyl or tert-butyl group) effectively shields one face of the double bond, compelling the approaching diene to attack from the less hindered side. Furthermore, the preferred conformation of the sulfinyl group relative to the vinyl moiety, often an s-trans arrangement to minimize dipole-dipole interactions, further solidifies the facial bias. Lewis acid catalysis can enhance this selectivity by coordinating to the sulfinyl oxygen, thereby increasing the steric demand and electronic activation of the dienophile.
For aldol-type additions and reactions of N-sulfinylimines (such as those derived from Ellman's auxiliary) , a chelation-controlled mechanism is often operative. In the presence of a metal cation (e.g., from a Grignard reagent or a Lewis acid), the sulfinyl oxygen and the imine nitrogen can form a rigid six-membered ring transition state with the metal. This chelation locks the conformation of the substrate, and the incoming nucleophile attacks from the face opposite the bulky sulfoxide substituent to minimize steric hindrance, leading to high diastereoselectivity.
Core Workflow: Installation, Diastereoselective Reaction, and Removal
The application of a chiral sulfoxide auxiliary follows a logical and efficient three-stage workflow. This process is designed to maximize stereocontrol and allow for the recovery of the valuable chiral auxiliary, a key consideration for sustainable synthesis.
Featured Auxiliary: (R)-(+)-tert-Butanesulfinamide (Ellman's Auxiliary)
One of the most widely utilized and versatile chiral sulfoxide auxiliaries is (R)-(+)-tert-butanesulfinamide, developed by Jonathan Ellman and his research group. Its commercial availability and the high diastereoselectivities achieved in the addition of nucleophiles to the corresponding N-sulfinylimines have made it an indispensable tool for the asymmetric synthesis of chiral amines.[3][6]
Protocol 1: Synthesis of (R)-(+)-tert-Butanesulfinamide
This protocol outlines a scalable synthesis of (R)-(+)-tert-butanesulfinamide starting from di-tert-butyl disulfide.
Part A: Synthesis of (R)-(+)-tert-Butyl tert-butanethiosulfinate *
-
Catalyst Preparation: In a 1 L three-necked round-bottom flask equipped with an overhead stirrer, add the chiral ligand (1S,2R)-1-[(2-hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (1.85 g, 5.06 mmol) and vanadyl bis-acetylacetonate (1.33 g, 5.00 mmol).[6]
-
Add acetone (250 mL) and stir the dark green mixture vigorously for 30 minutes, open to the air.[6]
-
Reaction Setup: Slowly add di-tert-butyl disulfide (178 g, 1.00 mol) and cool the mixture to 0 °C in an ice bath.[6]
-
Oxidation: Add 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) dropwise over 20 hours using a syringe pump, maintaining vigorous stirring. The reaction color will change from dark green to brown.[6]
-
Work-up: After the addition is complete, transfer the mixture to a 2 L separatory funnel and add a solution of saturated aqueous sodium bicarbonate (250 mL). Extract the mixture with dichloromethane (3 x 250 mL).[6]
-
Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-(+)-tert-butyl tert-butanethiosulfinate as a yellow-orange oil. The product can be used in the next step without further purification.[6]
Part B: Synthesis of (R)-(+)-tert-Butanesulfinamide *
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a cold finger condenser charged with dry ice/acetone, add a 1.3 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (55.10 kg, 77.56 mol, 2.30 equiv) and cool to -10 °C.[3]
-
Amidation: Slowly add a solution of the crude (R)-(+)-tert-butyl tert-butanethiosulfinate (14.5 kg, 33.72 mol) in THF (25.7 kg) to the LHMDS solution, maintaining the internal temperature below -5 °C. Stir the mixture for 20-30 minutes.[3]
-
Quenching and Work-up: Add water (14.5 kg) at approximately -5 °C, then allow the mixture to warm to 20-30 °C.[3]
-
Distill the solvent under vacuum until the internal temperature reaches about 55 °C.[3]
-
Cool the residue to 10 °C and add 25% phosphoric acid solution to adjust the pH to 7-8, which will cause the product to precipitate.[3]
-
Stir the resulting slurry for 2-3 hours, then filter the solid, and wash the filter cake with water (14.5 kg).[3]
-
The filtrate contains the crude (R)-(+)-tert-butanesulfinamide. The product can be further purified by extraction and crystallization.
Application in Asymmetric Diels-Alder Reactions
Chiral vinyl sulfoxides are excellent dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high levels of diastereoselectivity. The stereochemical outcome is reliably controlled by the steric bulk of the sulfoxide group.
Protocol 2: Asymmetric Diels-Alder Reaction of a Chiral Cinnamoyl Sulfoxide with Cyclopentadiene
This protocol details the Lewis acid-promoted Diels-Alder reaction between a chiral cinnamoyl-substituted pyrrolyl sulfoxide and cyclopentadiene.
-
Reaction Setup: To a solution of the chiral dienophile (1.0 mmol) in dry dichloromethane (10 mL) under an argon atmosphere at -78 °C, add a solution of aluminum chloride (1.0 equiv) in dichloromethane.[7]
-
Stir the mixture at -78 °C for 15 minutes.
-
Cycloaddition: Add freshly distilled cyclopentadiene (5.0 equiv) dropwise to the reaction mixture.[7]
-
Continue stirring at -78 °C and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.[7]
| Diene | Dienophile | Lewis Acid | Temperature (°C) | d.e. (%) | Reference |
| Cyclopentadiene | Cinnamoyl-(S)-2-pyrrolyl p-tolyl sulfoxide | AlCl₃ | -78 | >98 | [7] |
| Cyclopentadiene | Crotonyl-(S)-2-pyrrolyl p-tolyl sulfoxide | Yb(OTf)₃ | -45 | 92 | [7] |
| 1,3-Butadiene | (E)-1-Phenylsulfonyl-3-buten-2-one | Chiral Ti(IV) catalyst | -30 | 95 | [8] |
| Cyclopentadiene | (E)-1-Phenylsulfonyl-3-penten-2-one | Chiral Ti(IV) catalyst | -30 | 99 | [8] |
Table 1: Diastereoselectivity in Asymmetric Diels-Alder Reactions with Chiral Sulfoxide Auxiliaries
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, and chiral sulfoxide auxiliaries attached to the enolate component can induce excellent stereocontrol, leading to the formation of enantioenriched β-hydroxy carbonyl compounds.[9]
Protocol 3: Diastereoselective Aldol Reaction of a Chiral β-Ketosulfoxide
This protocol describes the reduction of a chiral β-ketosulfoxide to a β-hydroxysulfoxide, a formal aldol-type transformation.
-
Reaction Setup: To a solution of the chiral aryl β-ketosulfoxide (1.0 mmol) in dry THF at -78 °C under an argon atmosphere, add a solution of zinc chloride (1.1 equiv) in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Reduction: Add diisobutylaluminum hydride (DIBAL-H, 1.1 equiv, 1.0 M in hexanes) dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired β-hydroxysulfoxide.[9]
| Ketone/Enolate Source | Aldehyde | Conditions | d.r. | e.e. (%) | Reference |
| Chiral β-Ketosulfoxide | (Reduction) | DIBAL-H, ZnCl₂ | >95:5 | >98 | [9] |
| Thioamide | Aromatic Aldehyde | Chiral Catalyst | - | 92 | [2] |
| Cyclohexanone | 4-Nitrobenzaldehyde | Prolinamide Catalyst | 92:8 | 89.6 | [2] |
Table 2: Stereoselectivity in Asymmetric Aldol-Type Reactions
Cleavage of the Chiral Sulfoxide Auxiliary
A critical step in this synthetic strategy is the efficient and clean removal of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the stability of the product and the desired functionality.
Protocol 4: Acidic Cleavage of N-tert-Butanesulfinyl Amines
This is the most common method for cleaving the auxiliary from the amine products derived from Ellman's auxiliary.
-
Procedure: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 mmol) in methanol (5 mL).[5]
-
Add a solution of hydrogen chloride in a compatible solvent (e.g., 4 M HCl in dioxane or cyclopentyl methyl ether, 2.0-2.5 equiv).[10]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can often be precipitated by the addition of diethyl ether and collected by filtration.[5] Alternatively, the crude salt can be neutralized with a base and the free amine extracted into an organic solvent.
Protocol 5: Reductive Cleavage of a Sulfoxide
Reductive cleavage provides an alternative to acidic hydrolysis and is particularly useful when acid-sensitive functional groups are present. Samarium(II) iodide is a powerful single-electron transfer agent that can effect this transformation.
-
Reagent Preparation: In a flame-dried flask under an argon atmosphere, prepare a 0.1 M solution of samarium(II) iodide in THF.
-
Reaction Setup: To a solution of the sulfoxide (1.0 mmol) in dry THF at -78 °C, add a solution of samarium(II) iodide (2.2-2.5 equiv) dropwise until the characteristic dark blue color persists.[11]
-
Reduction: Stir the reaction at -78 °C for 30 minutes to 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of potassium carbonate.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove the samarium salts.
-
Extract the filtrate with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
Chiral sulfoxide auxiliaries have proven to be a cornerstone of modern asymmetric synthesis, offering a reliable and highly predictable means of controlling stereochemistry in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The commercial availability of key auxiliaries like Ellman's tert-butanesulfinamide, coupled with well-established protocols for their application and removal, has solidified their position in both academic research and industrial-scale synthesis. The continued development of new sulfoxide-based auxiliaries and their application in novel catalytic systems promises to further expand the synthetic chemist's toolkit for accessing complex, enantioenriched molecules that are crucial for advancing medicine and materials science.
References
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Organic Syntheses. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF tert-BUTANESULFINAMIDE. Retrieved from [Link]
-
Wu, H., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development. Retrieved from [Link]
-
Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chiral Auxiliaries for Asymmetric Diels-Alder Reactions. Harvard University. Retrieved from [Link]
-
Todeschini, A. R., et al. (2018). Metal-catalyzed asymmetric aldol reactions. RSC Advances. Retrieved from [Link]
-
Cardellicchio, C., et al. (2006). The Synthesis of Chiral β-Ketosulfoxides by Enantioselective Oxidation and Their Stereocontrolled Reduction to β-Hydroxysulfoxides. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kunieda, T., et al. (1997). Recoverable Chiral Sulfoxide: Asymmetric Diels-Alder Reaction Using Optically Active 1-(2-p-Tolylsulfinyl)pyrrolyl α, B-Unsaturated Ketones as a Dienophile. Chemistry Letters. Retrieved from [Link]
-
Szostak, M., & Procter, D. J. (2012). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Chemical Society Reviews. Retrieved from [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois. Retrieved from [Link]
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry. Retrieved from [Link]
-
Wada, E., Pei, W., & Kanemasa, S. (1994). Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Cyclopentadiene. Chemistry Letters. Retrieved from [Link]
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Application Note: 1-Bromo-4-(butylsulfinylmethyl)benzene as a Versatile Building Block for the Synthesis of Novel Agrochemicals
Abstract
This technical guide details the synthesis and application of 1-Bromo-4-(butylsulfinylmethyl)benzene, a key intermediate for the development of next-generation agrochemicals. We present a robust, two-step synthesis of this building block, followed by a detailed protocol for its incorporation into a fipronil analogue, demonstrating its utility in constructing complex, biologically active molecules. The rationale behind the synthetic strategy and the significance of the sulfoxide moiety in modulating the physicochemical and biological properties of the target agrochemical are discussed in depth. This guide is intended for researchers and professionals in the fields of agrochemical synthesis and drug development.
Introduction: The Strategic Importance of Sulfoxides in Agrochemical Design
The sulfoxide functional group is a cornerstone in the design of modern pharmaceuticals and agrochemicals due to its unique stereoelectronic properties.[1] It acts as a chiral center, can participate in hydrogen bonding, and influences the solubility and metabolic stability of a molecule.[1] A prime example of its significance is in the phenylpyrazole class of insecticides, such as fipronil, where the sulfoxide moiety is crucial for its potent insecticidal activity.[2] The strategic introduction of diverse sulfoxide-containing building blocks into molecular scaffolds is therefore a key strategy in the discovery of novel and effective crop protection agents.
This application note introduces this compound as a versatile building block for the synthesis of novel agrochemicals. The presence of a bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of the butylsulfinylmethylphenyl group into a wide range of heterocyclic systems.[3][4] The butyl group allows for the exploration of structure-activity relationships (SAR) related to lipophilicity and steric bulk, potentially leading to compounds with improved efficacy, selectivity, or metabolic profiles.
This guide provides a comprehensive workflow, from the synthesis of the building block to its application in the construction of a fipronil analogue. The protocols are designed to be reproducible and scalable, providing a solid foundation for further research and development in the agrochemical sector.
Synthesis of this compound
The synthesis of the target building block is achieved through a reliable two-step sequence: nucleophilic substitution to form the corresponding sulfide, followed by a selective oxidation to the sulfoxide.
Overall Synthetic Scheme
Sources
Application Notes & Protocols: Advanced Cross-Coupling Strategies for Halogenated Aromatic Compounds
Abstract: The palladium-catalyzed cross-coupling of halogenated aromatic compounds stands as one of the most powerful and versatile methodologies in modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors.[1][2] Its impact is particularly profound in the fields of drug discovery and materials science, where the formation of specific carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles, key named reactions, practical execution, and troubleshooting of these essential transformations. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the user to intelligently design, optimize, and troubleshoot their own cross-coupling reactions.
The Mechanistic Heart of Cross-Coupling: A Unified Catalytic Cycle
At its core, the majority of palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4] Understanding these fundamental steps is critical for rational catalyst selection and reaction optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
The general mechanism begins with a coordinatively unsaturated 14-electron Pd(0) complex, which is the active catalytic species.[3][5]
-
Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aromatic halide (Ar-X).[3][5] This is often the rate-determining step of the overall reaction.[3] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate. The reactivity of the aryl halide is highly dependent on the C-X bond strength, following the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[2][3] Activating the more robust C-Cl bond typically requires more electron-rich, sterically demanding ligands to facilitate this step.[2]
-
Transmetalation: In this step, the organic group (R) from an organometallic nucleophile (R-M) is transferred to the Pd(II) center, displacing the halide. For this transfer to occur efficiently, the organometallic reagent often requires activation, for example, by a base in the Suzuki-Miyaura coupling to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (Ar and R) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired Ar-R bond.[3][5] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The canonical Pd(0)/Pd(II) catalytic cycle for cross-coupling.
The Workhorses: Key Cross-Coupling Reactions & Protocols
While the general mechanism is unifying, specific named reactions have been developed that utilize different organometallic nucleophiles, each with distinct advantages and operational considerations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the organoboron reagents.[6] It couples an aryl halide with a boronic acid or its ester derivative.[3]
Causality of Component Choice:
-
Organoboron Reagent: Boronic acids are common, but can be prone to decomposition via protodeboronation, especially with heteroaryl systems.[4][5] Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, offer enhanced stability.[5]
-
Base: The base is crucial. It activates the boronic acid to form a boronate "ate" complex, which enhances the nucleophilicity of the organic group for efficient transmetalation.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are common. Weaker bases are chosen for substrates with base-labile functional groups.[7]
-
Catalyst System: For simple substrates, Pd(PPh₃)₄ may suffice. However, for challenging couplings (e.g., with aryl chlorides), more sophisticated systems using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are required to promote the difficult oxidative addition step.[6]
Figure 2: Key steps in the Suzuki-Miyaura coupling mechanism.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid on a 1.0 mmol scale.
Materials:
-
Aryl Halide: 4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Boronic Acid: Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%)
-
Base: K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Reaction Vessel: 25 mL Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the 4-bromotoluene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture to the reaction vessel.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-1,1'-biphenyl.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, coupling aryl halides with a wide range of primary and secondary amines, anilines, and even amides.[8] This reaction is fundamental to the synthesis of countless nitrogen-containing pharmaceutical agents.
Causality of Component Choice:
-
Base: Strong, non-nucleophilic bases are required to deprotonate the amine, generating a more reactive amide anion for the catalytic cycle. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.
-
Ligands: This reaction is defined by the development of highly specialized ligands. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) developed by the Buchwald group are essential.[4] They promote the reductive elimination of the C-N bond, which can be a challenging step, and stabilize the palladium catalyst.
-
Amine Purity: The purity of the amine coupling partner is critical. Trace impurities can poison the catalyst and halt the reaction.[7] It is often advisable to purify liquid amines by distillation or filtration through a plug of alumina before use.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 1-bromo-4-fluorobenzene with morpholine on a 1.0 mmol scale.
Materials:
-
Aryl Halide: 1-Bromo-4-fluorobenzene (175 mg, 1.0 mmol, 1.0 equiv)
-
Amine: Morpholine (105 µL, 1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: RuPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
Solvent: Toluene (5 mL)
-
Reaction Vessel: 25 mL Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Vessel Preparation (Glovebox Recommended): Due to the air-sensitivity of the base and catalyst, it is best to set this reaction up in a glovebox. Add the RuPhos Pd G3 precatalyst and NaOtBu to the reaction vessel.
-
Reagent Addition: Add the toluene, followed by the 1-bromo-4-fluorobenzene and then the morpholine.
-
Reaction Setup (Benchtop Alternative): If a glovebox is unavailable, add the solid reagents to the vessel, seal it, and perform the evacuate/backfill cycle three times as described in Protocol 1. Add the degassed solvent and liquid reagents via syringe under a positive pressure of inert gas.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 2-16 hours.
-
Monitoring & Workup: Follow the monitoring and workup steps as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to yield 4-(4-fluorophenyl)morpholine.
Heck Reaction: Arylation of Alkenes
The Heck (or Mizoroki-Heck) reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base and a palladium catalyst.[9] This reaction is a cornerstone of C-C bond formation, creating a new bond at an sp²-hybridized carbon.[9]
Mechanism Distinctions: The Heck reaction follows a different pathway after the initial oxidative addition. Instead of transmetalation, the alkene coordinates to the Pd(II) center, followed by migratory insertion (carbopalladation). The cycle concludes with a β-hydride elimination step to form the alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[9]
Figure 3: A generalized experimental workflow for cross-coupling reactions.
Comparative Overview and Troubleshooting
The choice of a specific cross-coupling reaction depends heavily on the desired bond and the functional group tolerance required.
| Reaction | Bond Formed | Nucleophile | Key Advantage(s) | Key Disadvantage(s) |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Organoboron | Stable, non-toxic reagents; high functional group tolerance.[3] | Potential for protodeboronation; base-sensitive substrates can be challenging.[4][5] |
| Buchwald-Hartwig | C(sp²)-N | Amine / Amide | The most general method for C-N bond formation; wide substrate scope.[8] | Requires specialized, often expensive ligands; sensitive to amine purity.[7] |
| Heck | C(sp²)-C(sp²) | Alkene | Atom-economical (no organometallic reagent needed). | Can have issues with regioselectivity and E/Z selectivity. |
| Stille | C(sp²)-C(sp²) | Organotin | High functional group tolerance; insensitive to water/air.[1] | High toxicity of organotin reagents and byproducts.[3] |
| Negishi | C(sp²)-C(sp²) | Organozinc | Highly reactive nucleophiles, good for stubborn couplings. | Organozinc reagents are often highly sensitive to air and moisture.[3][4] |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | Premier method for synthesizing aryl alkynes. | Often requires a copper co-catalyst, which can lead to alkyne homocoupling. |
General Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen present). 3. Impure reagents (especially amine or solvent). 4. Incorrect base or temperature. | 1. Use a reliable precatalyst; screen different ligands. 2. Ensure proper degassing technique (3x evacuate/backfill).[7] 3. Purify reagents; use anhydrous solvents. 4. Screen alternative bases and increase reaction temperature. |
| Homocoupling of Nucleophile | Presence of an oxidant (usually O₂) which promotes Pd(II) formation, leading to homocoupling.[5][7] | Improve degassing of the reaction mixture and solvents. Ensure a robust inert atmosphere is maintained. |
| Dehalogenation of Aryl Halide | A common side reaction, especially with electron-rich phosphine ligands and certain bases/solvents.[5] | Screen different ligands or catalyst systems. Change the solvent or use a milder base. |
| Protodeboronation (Suzuki) | The boronic acid is hydrolyzing faster than it is coupling. Common with electron-deficient or heteroaryl boronic acids.[4][5] | Use a boronic ester (e.g., pinacol ester) for greater stability. Use anhydrous conditions or a different base/solvent system. |
Safety and Handling
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Use solvents in a well-ventilated fume hood. Degassing procedures should be performed with appropriate shielding.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5285. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
-
Levin, M. D., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 6(8), 1317–1332. [Link]
-
Guareschi, R., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving yield and purity in the synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene
Technical Support Center: Synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in medicinal and agricultural chemistry, making its efficient and high-purity synthesis a critical goal for researchers.[1] This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges in its two-step synthesis, focusing on maximizing both yield and purity.
Synthesis Overview
The synthesis is typically a two-step process. First, the precursor sulfide, 1-Bromo-4-(butylthiomethyl)benzene, is formed. Second, this sulfide undergoes a selective oxidation to yield the target sulfoxide. The primary challenge lies in the oxidation step: achieving high conversion without over-oxidation to the sulfone byproduct.
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during synthesis.
Problem 1: Low Yield in Sulfide Formation (Step 1)
Q: My yield for the precursor, 1-Bromo-4-(butylthiomethyl)benzene, is consistently low. What are the likely causes?
A: Low yield in this S\textsubscript{N}2 reaction is typically due to one of three factors:
-
Inefficient Deprotonation of Thiol: Butanethiol must be converted to the more nucleophilic thiolate anion by a base. If the base is too weak or used in insufficient quantity, the reaction rate will be slow, leading to incomplete conversion. A strong base like sodium hydroxide (NaOH) or sodium hydride (NaH) in a suitable solvent is crucial.
-
Side Reactions of the Electrophile: 1-Bromo-4-(bromomethyl)benzene is a reactive benzylic halide.[2] In the presence of base, it can undergo elimination reactions or react with the solvent if a protic solvent like ethanol is used at elevated temperatures.
-
Oxidation of the Thiolate: The butanethiolate anion can be susceptible to oxidation by atmospheric oxygen, especially at higher temperatures, forming disulfides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Recommended Protocol:
-
In an inert atmosphere, dissolve butanethiol in an aprotic polar solvent like DMF or THF.
-
Add one equivalent of a strong base (e.g., NaH) portion-wise at 0 °C and stir for 30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of 1-Bromo-4-(bromomethyl)benzene in the same solvent.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting halide is consumed.
Problem 2: Product is Contaminated with Sulfone (Over-oxidation in Step 2)
Q: My final product contains a significant amount of 1-Bromo-4-(butylsulfonylmethyl)benzene. How can I prevent this over-oxidation?
A: This is the most critical challenge in the synthesis. Over-oxidation occurs when the oxidizing agent reacts with the desired sulfoxide faster than it reacts with the starting sulfide. The key is precise control over the reaction conditions.[3]
Causality & Solutions:
-
Choice of Oxidant: Some oxidants are too aggressive. For example, using excess hydrogen peroxide or KMnO4 can lead directly to the sulfone.[4] Milder, more selective agents are preferred. Meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (NaIO₄) are standard choices for this transformation.[4][5]
-
Stoichiometry: This is paramount. Use of more than ~1.1 equivalents of the oxidant will inevitably lead to sulfone formation. Precise measurement of the oxidant is critical. For m-CPBA, which is often sold at ~70-77% purity, the actual active oxidant amount must be calculated.
-
Temperature Control: The oxidation of the sulfoxide to the sulfone has a higher activation energy than the oxidation of the sulfide to the sulfoxide. Running the reaction at low temperatures (e.g., 0 °C or even -20 °C) dramatically favors the formation of the sulfoxide.[6]
-
Reaction Time & Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using Thin Layer Chromatography (TLC). Once the starting sulfide spot has disappeared or is very faint, the reaction should be quenched immediately to prevent the slower, subsequent oxidation to the sulfone.
Data Summary: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Stoichiometry | Recommended Temperature | Pros | Cons |
| m-CPBA | 1.0 - 1.1 eq. | 0 °C to RT | Fast, effective, readily available. | Purity can vary; byproduct acid needs removal.[7] |
| Sodium Periodate (NaIO₄) | 1.0 - 1.2 eq. | 0 °C to RT | Inexpensive, safe, easy to handle. | Slower reaction times, often requires a biphasic solvent system.[8] |
| Hydrogen Peroxide (H₂O₂) | ~1.1 eq. | 0 °C to RT | "Green" oxidant, inexpensive. | Can be slow without a catalyst; high risk of over-oxidation if not controlled.[3] |
| Oxone® (KHSO₅) | ~1.0 eq. | 0 °C to RT | Effective, solid reagent. | Can be aggressive; requires careful control of addition. |
Problem 3: Difficult Purification of the Final Product
Q: I'm struggling to separate the sulfoxide from the unreacted sulfide and the sulfone byproduct. What is the best purification strategy?
A: The polarities of the sulfide, sulfoxide, and sulfone are distinct enough for efficient separation by silica gel column chromatography.
-
Sulfide (Starting Material): Least polar. It will elute first.
-
Sulfone (Byproduct): Intermediate polarity.
-
Sulfoxide (Product): Most polar due to the S=O bond. It will elute last.
Causality & Solutions:
-
Incorrect Solvent System: A common mistake is using a solvent system that is too polar, causing all compounds to elute together, or too non-polar, resulting in very slow elution of the product.
-
Recommended Eluent: Start with a relatively non-polar system like 9:1 Hexanes:Ethyl Acetate. Gradually increase the polarity by moving to 4:1, 2:1, and finally 1:1 Hexanes:Ethyl Acetate. This gradient elution will provide the best separation. Use TLC to determine the optimal solvent mixture before running the column.
-
Alternative: Recrystallization: If the crude product is a solid and the main impurity is a small amount of sulfide, recrystallization can be effective. The more polar sulfoxide is typically less soluble in non-polar solvents. Try recrystallizing from a solvent mixture like ethyl acetate/hexanes.
Caption: A logic diagram for troubleshooting common purity issues.
Frequently Asked Questions (FAQs)
Q: How can I best monitor the progress of the oxidation reaction? A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside co-spots of your starting sulfide and (if available) the pure sulfone. A good solvent system for TLC is typically 3:1 or 4:1 Hexanes:Ethyl Acetate. The sulfide will have the highest R\textsubscript{f}, followed by the sulfone, and then the most polar sulfoxide with the lowest R\textsubscript{f}. The reaction is complete when the sulfide spot is no longer visible.
Q: What is the mechanism of sulfide oxidation with a peroxyacid like m-CPBA? A: The reaction is a nucleophilic attack by the electron-rich sulfur atom of the sulfide on the electrophilic outer oxygen atom of the peroxyacid. This is a concerted process that breaks the weak O-O bond, forms the new S=O bond, and transfers a proton, resulting in the sulfoxide and m-chlorobenzoic acid as a byproduct.[5]
Q: Are there any "greener" or metal-free alternatives for the oxidation step? A: Yes, there is significant research into more sustainable methods. Using H₂O₂ as the oxidant with a recyclable catalyst is one approach.[9][10] Additionally, photocatalytic methods using visible light and a photosensitizer with air (O₂) as the terminal oxidant are emerging as highly selective and environmentally friendly options.[11]
Q: What are the key safety precautions for this synthesis? A:
-
Butanethiol: Has an extremely strong and unpleasant odor. Always handle it in a well-ventilated fume hood.
-
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive, especially in high concentrations.[7] Avoid grinding it, and store it at low temperatures in a plastic container as recommended by the supplier.
-
Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all organic solvents.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(butylthiomethyl)benzene (Sulfide)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagents: In the flask, dissolve 1-butanethiol (1.0 eq.) in anhydrous DMF (approx. 0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.05 eq.) portion-wise over 15 minutes. Stir at 0 °C for an additional 30 minutes.
-
Electrophile Addition: Slowly add a solution of 1-bromo-4-(bromomethyl)benzene (1.0 eq.) in a minimal amount of DMF via a dropping funnel.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfide, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Selective Oxidation to this compound (Sulfoxide)
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the crude sulfide (1.0 eq.) from the previous step in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add solid m-CPBA (77% purity, 1.05 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C, monitoring closely by TLC every 15-20 minutes.
-
Quenching: Once TLC indicates consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate as the eluent.
References
-
Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 50(10), 1787–1788.
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing sulfone or sulfoxide compound. EP1334956B1.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
OkChemlab. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Selective Oxidation of Sulfides to Sulfoxides with Cetyltrimethylammonium Periodate. Retrieved from [Link]
-
Pearson. (n.d.). Sulfide Oxidation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from [Link]
- ACS Publications. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Omega.
- Google Patents. (n.d.). Process for producing 1-bromo-4-phenylbutane. US6037509A.
- Google Patents. (n.d.). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. WO2001062719A1.
- MDPI. (2019).
- NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
- ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14358–14366.
-
ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Retrieved from [Link]
-
RSC Publishing. (n.d.). On the sulfide oxidation to sulfoxides using sodium orthovanadate in water. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. On the sulfide oxidation to sulfoxides using sodium orthovanadate in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting side reactions in sulfoxide synthesis, such as over-oxidation to sulfones
Welcome to the Technical Support Center for sulfoxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively oxidizing sulfides. As experienced chemists know, the path from a sulfide to a sulfoxide is often complicated by the formation of the over-oxidized sulfone byproduct. This document provides in-depth, field-proven insights and troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your target sulfoxide.
The core challenge in sulfoxide synthesis lies in the delicate balance of oxidation. The sulfur atom in a sulfide is nucleophilic and readily attacked by an electrophilic oxidant to form the sulfoxide. However, the resulting sulfoxide can often be more susceptible to oxidation than the starting sulfide, leading to the undesired sulfone.
This guide is structured to address the most common issues encountered in the lab, offering not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
Here, we address specific, practical questions that frequently arise during sulfoxide synthesis.
FAQ 1: My reaction is producing a significant amount of sulfone. What is the primary cause of this over-oxidation?
Over-oxidation to the sulfone is the most common side reaction in sulfoxide synthesis.[1][2] The fundamental reason is that the sulfoxide product itself can be oxidized further under the same reaction conditions. Several factors can exacerbate this issue:
-
Oxidant Reactivity: Strong, non-selective oxidizing agents will readily oxidize both the starting sulfide and the intermediate sulfoxide.
-
Stoichiometry: Using an excess of the oxidizing agent is a frequent cause of sulfone formation. Even a small excess can lead to significant over-oxidation, especially if the second oxidation step is faster than the first.
-
Reaction Temperature: Higher temperatures generally increase reaction rates non-selectively, accelerating the rate of both the desired oxidation to the sulfoxide and the undesired oxidation to the sulfone.[3]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of oxidant, can lead to the gradual conversion of the desired sulfoxide to the sulfone.
Expert Insight: The electronic nature of your substrate plays a crucial role. Electron-rich sulfides are more readily oxidized to sulfoxides. However, the resulting sulfoxide may also be electron-rich and thus highly susceptible to a second oxidation. Conversely, electron-deficient sulfides are harder to oxidize initially, which might necessitate harsher conditions that can promote over-oxidation once the sulfoxide is formed.
FAQ 2: How can I select the right oxidizing agent to improve selectivity for the sulfoxide?
The choice of oxidant is paramount for a successful and selective sulfoxide synthesis. A "green" and common choice is hydrogen peroxide (H₂O₂), but its selectivity can be highly dependent on the catalyst and reaction conditions.[1][2][4]
Table 1: Comparison of Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Ti, V, W, Se compounds)[5] | "Green" byproduct (water), inexpensive, readily available.[1][4] | Can be sluggish without a catalyst; over-oxidation is common without careful control.[1] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Stoichiometric use at low temperatures (e.g., 0 °C to rt) | Generally good selectivity for sulfoxides with 1 equivalent. | Can be explosive, byproduct (m-CBA) can complicate purification. |
| Sodium Periodate (NaIO₄) | Aqueous or alcoholic solvents, often at room temperature. | High selectivity for sulfoxides, easy to handle. | Can be slow, workup can be cumbersome. |
| Urea-Hydrogen Peroxide (UHP) | Often used in the presence of a catalyst or anhydride.[3] | Solid, stable source of H₂O₂, easy to handle.[3][5] | Can require activation. |
| Oxone® (Potassium Peroxymonosulfate) | Biphasic systems or in polar solvents. | Versatile, powerful oxidant. | Can be too reactive, leading to over-oxidation if not controlled. |
Expert Recommendation: For a new substrate, a good starting point is often a milder, more controlled system like NaIO₄ or carefully controlled stoichiometry of m-CPBA at low temperatures. If you need to use H₂O₂, employing a selective catalyst is highly recommended. For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with H₂O₂ in high yields, while niobium carbide under similar conditions pushes the reaction to the sulfone.[3][5]
FAQ 3: I've chosen a selective oxidant, but I'm still getting sulfone. How can I optimize my reaction conditions?
Fine-tuning your reaction parameters is the next critical step. Here is a systematic approach to optimization:
-
Control Stoichiometry: This is the most critical parameter. Begin with one equivalent of the oxidizing agent. If the conversion is low, consider a slight excess (e.g., 1.05-1.1 equivalents), but monitor the reaction closely for the appearance of the sulfone.
-
Lower the Temperature: Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can often temper the reactivity of the oxidant and favor the initial oxidation over the second. The chemoselectivity of sulfide oxidation can be controlled by reaction temperature.[3]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the over-oxidation of the product.
-
Solvent Choice: The solvent can influence the reactivity of the oxidant. Protic solvents like alcohols can sometimes stabilize the oxidant and modulate its reactivity. For instance, using 95% ethanol with a H₂O₂/catalyst system has been shown to be effective.[4]
Workflow for Optimizing Reaction Conditions
Caption: A systematic workflow for troubleshooting sulfone formation.
FAQ 4: My starting sulfide has other oxidizable functional groups. How can I achieve chemoselectivity?
This is a common challenge in complex molecule synthesis. The key is to choose a system with high chemoselectivity for the sulfur atom.
-
Metal-Catalyzed H₂O₂ Systems: Certain metal catalysts are known for their high selectivity. For example, a scandium triflate (Sc(OTf)₃) catalyzed oxidation with H₂O₂ is known to be compatible with many common protecting groups and is selective for sulfides.[5]
-
Enzyme-Catalyzed Oxidations: Biocatalysis using oxidoreductases can offer exquisite chemoselectivity, often oxidizing a specific sulfide in the presence of other sensitive groups.
-
Hypervalent Iodine Reagents: Reagents like those developed by Dess and Martin are known for their mildness and can be selective for sulfide oxidation.
Expert Tip: When dealing with sensitive substrates, it is often better to choose a more sophisticated, albeit more expensive, catalytic system that offers proven chemoselectivity rather than trying to force a less selective, cheaper reagent to work.
FAQ 5: I have an unavoidable mixture of sulfoxide and sulfone. What are my options for purification?
Separating sulfoxides from their corresponding sulfones can be notoriously difficult due to their similar polarities.[4]
-
Column Chromatography: This is the most common method. However, it often requires careful solvent system screening to achieve separation. A shallow gradient and high-resolution silica gel can be beneficial.
-
Recrystallization: If both your sulfoxide and sulfone are crystalline solids, recrystallization from a carefully chosen solvent system may allow for the isolation of the pure sulfoxide.
-
Preparative HPLC: For high-value materials where chromatography on silica is ineffective, preparative reverse-phase HPLC can be a powerful, albeit more expensive, option.
Preventative Strategy: Given the difficulty of separation, the best strategy is to optimize the reaction to minimize sulfone formation in the first place. A reaction that gives a 95:5 ratio of sulfoxide to sulfone is far preferable to a higher-yielding reaction that gives an 80:20 ratio, as the latter may result in a lower isolated yield of pure sulfoxide after a difficult purification.
Experimental Protocols
Protocol 1: General Procedure for Selective Oxidation using H₂O₂ and a Catalyst
This protocol is adapted from a method using a recyclable catalyst and provides a good starting point for optimization.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol), the catalyst (e.g., 5 mol%), and the chosen solvent (e.g., 95% ethanol, 10 mL).
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C) in an ice bath.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 10-15 minutes.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the peroxide is no longer detected (test with peroxide test strips).
-
Workup: If a heterogeneous catalyst is used, it can be filtered off.[4] Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Tree for Sulfoxide Synthesis Strategy
Caption: A decision-making guide for selecting an initial oxidation strategy.
By understanding the mechanisms of over-oxidation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your sulfoxide synthesis, leading to higher yields, purer products, and more efficient workflows in your research and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Li, Y., & Cong, M.-S. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Kadam, S. S., Mahajan, N. S., Jadhav, P. A., & Dhawale, S. C. (2023). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Identification of common impurities in the synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene
Technical Support Center: Synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene
Welcome to the troubleshooting and guidance center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. This guide provides in-depth, experience-based answers to frequently asked questions, focusing on the identification and mitigation of common impurities.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the oxidation of its sulfide precursor, 1-Bromo-4-(butylsulfanylmethyl)benzene. The impurity profile is therefore dominated by reactants and side-products from this oxidation step.
The three most common impurities are:
-
Unreacted Starting Material (Sulfide): 1-Bromo-4-(butylsulfanylmethyl)benzene. Its presence indicates an incomplete reaction.
-
Over-oxidation Product (Sulfone): 1-Bromo-4-(butylsulfonylmethyl)benzene. This is the most common process-related impurity, formed when the desired sulfoxide is further oxidized. Many common oxidants can facilitate this over-oxidation if reaction conditions are not carefully controlled.[1][2]
-
Oxidant-Derived Byproducts: For instance, if using meta-chloroperoxybenzoic acid (m-CPBA), meta-chlorobenzoic acid will be a significant byproduct.[3][4]
Understanding the formation pathway of these impurities is the first step in developing a robust analytical and purification strategy.
Caption: Synthetic pathway and primary impurity formation.
Q2: My ¹H NMR spectrum is complex. How can I distinguish the desired sulfoxide from the starting sulfide and the sulfone byproduct?
A2: ¹H NMR spectroscopy is a powerful tool for differentiating these three compounds due to the effect of the sulfur oxidation state on the chemical shift of adjacent protons. The key protons to observe are those on the methylene bridge (-CH₂-) between the aromatic ring and the sulfur atom.
-
Sulfide (-S-): The methylene protons are least deshielded.
-
Sulfoxide (-SO-): The single oxygen atom withdraws electron density, causing a downfield shift of the methylene protons compared to the sulfide.
-
Sulfone (-SO₂-): With two electron-withdrawing oxygen atoms, the methylene protons are the most deshielded and will appear furthest downfield.[5]
Table 1: Comparative Analytical Data for Target Compound and Key Impurities
| Compound | Structure | Key ¹H NMR Signal (δ, ppm)¹ | Key ¹³C NMR Signal (δ, ppm)¹ | Expected Mass (m/z) [M+H]⁺ |
| Sulfide (Starting Material) | Br-Ph-CH₂-S-Bu | ~3.7-3.9 (s, 2H, Ar-CH₂ -S) | ~37 (Ar-CH₂ -S) | 275.04 |
| Sulfoxide (Product) | Br-Ph-CH₂-SO-Bu | ~4.1-4.3 (d, 2H, Ar-CH₂ -SO) | ~58 (Ar-CH₂ -SO) | 291.04 |
| Sulfone (Impurity) | Br-Ph-CH₂-SO₂-Bu | ~4.4-4.6 (s, 2H, Ar-CH₂ -SO₂) | ~61 (Ar-CH₂ -SO₂) | 307.03 |
¹Note: Approximate chemical shifts in CDCl₃. Values can vary based on solvent and instrument. The methylene protons in the sulfoxide may appear as two doublets (an AB quartet) due to chirality at the sulfur atom.
Q3: What are the best chromatographic conditions to separate the sulfoxide from the sulfide and sulfone?
A3: The polarity difference between the sulfide, sulfoxide, and sulfone is significant, making chromatographic separation highly effective.
-
Thin-Layer Chromatography (TLC): TLC is excellent for initial reaction monitoring.[6] A mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) on a silica plate will show good separation. The non-polar sulfide will have the highest Rf value, followed by the more polar sulfoxide, and finally the most polar sulfone with the lowest Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, reversed-phase HPLC is ideal.[7] The elution order will be the reverse of normal-phase TLC, with the most polar compound (sulfone) eluting first.
Protocol: Sample HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start at 40% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: Sulfone -> Sulfoxide -> Sulfide
-
Q4: How can I minimize the formation of the sulfone impurity during the oxidation step?
A4: Minimizing the sulfone impurity is a matter of controlling the reaction kinetics. The oxidation of the sulfoxide to the sulfone is often faster than the initial oxidation of the sulfide to the sulfoxide. Therefore, precise control is crucial.
Key Experimental Considerations:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the oxidant. Using a large excess will inevitably lead to sulfone formation.
-
Temperature Control: Perform the reaction at low temperatures. For m-CPBA oxidations, starting at 0°C or even -20°C is common.[8] This slows down the rate of the second oxidation more significantly than the first.
-
Slow Addition: Add the oxidant solution dropwise to the solution of the sulfide. This maintains a low instantaneous concentration of the oxidant, favoring the formation of the sulfoxide.[1]
-
Choice of Oxidant: While m-CPBA is common, other reagents like hydrogen peroxide with a catalyst can offer higher selectivity under the right conditions.[2][9] Oxidants like Oxone should be used with caution as they can be very aggressive.
Caption: A logical workflow for impurity troubleshooting.
References
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.[Link]
-
Benzene, 1-bromo-4-methyl- - NIST WebBook. National Institute of Standards and Technology.[Link]
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How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.[Link]
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Oxidation of sulfide to sulfoxide in different conditions. ResearchGate.[Link]
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Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. ACS Publications.[Link]
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1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... PubMed.[Link]
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Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.[Link]
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Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.[Link]
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH).[Link]
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Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications.[Link]
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m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Master Organic Chemistry.[Link]
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meta-Chloroperoxybenzoic acid - Wikipedia. Wikipedia.[Link]
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Validation & Comparative
A Comparative Analysis of the Potential Biological Activity of 1-Bromo-4-(butylsulfinylmethyl)benzene and Its Analogs
Introduction: Unveiling the Potential of a Novel Sulfoxide
In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 1-Bromo-4-(butylsulfinylmethyl)benzene is one such molecule, possessing a unique combination of a brominated aromatic ring and a sulfoxide functional group. While the biological activities of this specific compound have not yet been extensively reported in the scientific literature, its structural motifs are present in a variety of biologically active molecules. This guide aims to provide a comprehensive comparative analysis of the potential biological activity of this compound by examining its structural components and comparing it with well-characterized, biologically active analogs. By leveraging existing experimental data on these analogs, we can construct a scientifically grounded hypothesis regarding the pharmacological potential of this novel compound, particularly in the realms of anticancer and antimicrobial research.
Structural and Physicochemical Rationale for Biological Activity
The structure of this compound suggests several avenues for biological interaction. The molecule can be deconstructed into two key pharmacophores: the bromophenyl group and the butylsulfinylmethyl moiety .
-
The Bromophenyl Group: The presence of a halogen, specifically bromine, on an aromatic ring is a common feature in many pharmaceuticals. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The 4-bromophenyl moiety, in particular, has been identified as crucial for the anticancer activity of various compounds, potentially through enhanced binding affinity at the target site.[1] Marine-derived bromophenols have also demonstrated a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[2][3][4]
-
The Sulfoxide Moiety: The sulfoxide group is a polar functional group that can act as a hydrogen bond acceptor.[5] It is a key component in several approved drugs.[6] The sulfur atom in a sulfoxide is chiral, which can lead to stereospecific interactions with biological targets. Furthermore, sulfoxides can be metabolized through oxidation to sulfones or reduction to sulfides, offering possibilities for prodrug design. The butyl chain attached to the sulfoxide influences the molecule's overall lipophilicity, which is a critical determinant of its ability to cross cell membranes.
Based on these structural features, it is plausible to hypothesize that this compound may exhibit cytotoxic effects against cancer cells and/or inhibitory activity against microbial growth.
Comparative Analysis of Anticancer Activity
To explore the potential anticancer activity of this compound, we will compare it with analogs that share its key structural features and have demonstrated anticancer properties.
Bromophenyl-Containing Anticancer Agents
The 4-bromophenyl group is a well-established pharmacophore in anticancer drug design. Its contribution to cytotoxicity has been observed in various molecular scaffolds. For instance, certain 4-aryl-1,4-dihydropyridines containing a 4-bromophenyl group have shown significant cytotoxicity against human cervical (HeLa) and breast (MCF-7) cancer cell lines.[1] The presence of the bromine atom is often associated with enhanced activity compared to unsubstituted or differently substituted analogs.
Sulfoxide-Containing Anticancer Agents
The sulfoxide group has also been successfully incorporated into potent anticancer agents. A notable example is a series of novel benzyl sulfoxide 2-indolinone derivatives.[7] Within this series, compounds featuring a bromobenzyl group attached to the sulfoxide moiety displayed significant inhibitory activity against tyrosine kinases and noteworthy antitumor potential against a panel of human cancer cell lines.[7] This highlights the synergistic potential of combining a brominated aryl ring with a sulfoxide functional group.
Structure-Activity Relationship and Predicted Efficacy
The combination of a bromophenyl ring and a sulfoxide in a single molecule, as seen in this compound, suggests a strong potential for anticancer activity. The bromophenyl group could facilitate binding to a hydrophobic pocket of a target protein, while the sulfoxide could form key hydrogen bonds. The butyl chain's length and lipophilicity would likely influence the compound's ability to penetrate cancer cell membranes.
Below is a summary of the in vitro anticancer activity of selected analogs containing either a bromophenyl or a sulfoxide moiety.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (Analog 1) | HeLa | < 40 | [7] |
| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (Analog 2) | HeLa | < 40 | [7] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Analog 3) | HeLa | 2.3 | [1] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Analog 3) | MCF-7 | 5.7 | [1] |
Table 1: In Vitro Anticancer Activity of Selected Analogs.
The data suggests that the combination of a brominated aryl ring and a sulfoxide group can lead to potent anticancer activity. It is therefore reasonable to predict that this compound would exhibit cytotoxicity against various cancer cell lines, with an IC50 value potentially in the low micromolar range.
Caption: Hypothetical structure-activity relationship for this compound.
Comparative Analysis of Antimicrobial Activity
In addition to anticancer potential, the structural components of this compound suggest possible antimicrobial properties.
Bromophenols and Organosulfur Compounds as Antimicrobials
Bromophenols derived from marine sources are known to possess antimicrobial activity against a range of bacteria and fungi.[2][4] Similarly, organosulfur compounds, particularly those derived from Allium and Brassica species, exhibit potent antimicrobial effects.[8] The mechanism of action for many of these sulfur compounds involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[9]
Sulfoxides in Antimicrobial Research
While less common than in anticancer research, sulfoxides have been investigated for their antimicrobial properties. For example, Dimethyl sulfoxide (DMSO), the simplest sulfoxide, has been studied for its antibacterial activity, although often at higher concentrations.[10] More complex sulfoxide derivatives have also shown promise. The key is often the overall molecular structure in which the sulfoxide group is embedded.
Given the known antimicrobial activities of both brominated phenols and various organosulfur compounds, it is plausible that this compound could exhibit inhibitory effects against certain bacterial and/or fungal strains.
Experimental Protocols
To empirically determine the biological activity of this compound and its analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standard procedure for determining MIC values.[13][14]
Objective: To determine the MIC of the test compounds against a panel of bacterial and/or fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]
-
Sterile 96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Conclusion and Future Directions
Based on a comparative analysis of its structural motifs with known biologically active analogs, this compound emerges as a promising candidate for further investigation as a potential anticancer and/or antimicrobial agent. The presence of the bromophenyl group, a moiety known to contribute to anticancer efficacy, combined with a sulfoxide functional group that can modulate polarity and engage in hydrogen bonding, provides a strong rationale for its potential bioactivity.
The experimental protocols detailed in this guide provide a clear and validated pathway for the empirical testing of this hypothesis. Future research should focus on the synthesis of this compound and the systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines, as well as its antimicrobial spectrum against clinically relevant pathogens. Such studies will be crucial in determining the true therapeutic potential of this novel chemical entity.
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Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. (2020). PubMed. Retrieved January 23, 2026, from [Link]
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Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2016). MDPI. Retrieved January 23, 2026, from [Link]
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Antimicrobial activities of sulfur compounds derived from S-Alk(en)yl-L-cysteine sulfoxides in Allium and Brassica. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
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Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. (2011). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Bromophenols in Marine Algae and Their Bioactivities. (2015). MDPI. Retrieved January 23, 2026, from [Link]
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The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (2021). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Sulfoxide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2021). PubMed. Retrieved January 23, 2026, from [Link]
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Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). Retrieved January 23, 2026, from [Link]
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Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2023). Wiley Online Library. Retrieved January 23, 2026, from [Link]
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The Antibacterial Activity of Dimethyl Sulfoxide (DMSO) with and without of Some Ligand Complexes of the Transitional Metal Ions of Ethyl Coumarin against Bacteria Isolate from Burn and Wound Infection. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Retrieved January 23, 2026, from [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
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Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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DMSO (Dimethyl Sulfoxide): Uses, Benefits, Risks, and More. (2022). Healthline. Retrieved January 23, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-4-(butylsulfinylmethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 1-Bromo-4-(butylsulfinylmethyl)benzene in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, explaining the causality behind each safety measure.
Hazard Assessment and Risk Mitigation
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][5][6]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure through dermal contact, inhalation, and ocular contact.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound.
| Protection Type | Specific PPE Recommendation | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves.[7][8] | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach. Gloves should be disposable and powder-free to prevent the aerosolization of the chemical.[7] Change gloves every 30 minutes or immediately if contamination is suspected.[7] |
| Eye and Face Protection | Chemical safety goggles with a snug fit.[9] A face shield should be worn over the goggles.[8][9] | Goggles protect the eyes from splashes and fumes.[9] A face shield provides an additional layer of protection for the entire face.[9] Standard eyeglasses are not a substitute for safety goggles.[7] |
| Body Protection | A long-sleeved, seamless laboratory coat that closes in the back.[7] | A back-closing gown prevents gaping and potential exposure of the torso.[7] Cuffs should be tight-fitting to prevent chemicals from entering the sleeves.[7] |
| Respiratory Protection | A half-face or full-face respirator with appropriate cartridges for organic vapors.[10] | To be used when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[10] Surgical masks do not offer adequate protection.[7][10] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or degradation.[11]
Handling
-
Don PPE: Put on your PPE in the following order: gown, respirator (if needed), goggles, face shield, and finally, your inner and outer gloves.
-
Dispensing: When weighing or transferring the compound, do so in the chemical fume hood. Avoid rapid movements that could generate aerosols.[12]
-
Avoid Contact: Do not allow the chemical to come into contact with your skin or eyes.[2][6][13] Do not smell or taste the chemical.[11]
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
Doff PPE: Remove your PPE in the reverse order that you put it on, being careful to avoid cross-contamination. The outer gloves should be removed first.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[2][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area.
-
Containment: For minor spills, contain the spill with an inert absorbent material like sand or vermiculite.[3]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] Seek medical attention if irritation persists.[2][14]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[2][3][6][13][14]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[2][3][14]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your laboratory, ensuring both your personal safety and the integrity of your scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
